2-[5-amino-4-(pyrazin-2-yl)-1H-pyrazol-1-yl]ethan-1-ol
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Overview
Description
2-[5-amino-4-(pyrazin-2-yl)-1H-pyrazol-1-yl]ethan-1-ol is a heterocyclic compound that features both pyrazine and pyrazole rings. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both amino and hydroxyl functional groups makes it a versatile building block for the synthesis of more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-amino-4-(pyrazin-2-yl)-1H-pyrazol-1-yl]ethan-1-ol typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-chloropyrazine with hydrazine to form 2-hydrazinopyrazine, which is then reacted with ethyl acetoacetate to yield the pyrazole ring. The final step involves the reduction of the ester group to an alcohol using a reducing agent such as sodium borohydride .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the process. Additionally, the purification steps, such as recrystallization and chromatography, are optimized to ensure high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-[5-amino-4-(pyrazin-2-yl)-1H-pyrazol-1-yl]ethan-1-ol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.
Reduction: The amino group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The pyrazine ring can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of 2-[5-amino-4-(pyrazin-2-yl)-1H-pyrazol-1-yl]ethanone.
Reduction: Formation of 2-[5-amino-4-(pyrazin-2-yl)-1H-pyrazol-1-yl]ethanamine.
Substitution: Formation of various substituted pyrazine derivatives.
Scientific Research Applications
2-[5-amino-4-(pyrazin-2-yl)-1H-pyrazol-1-yl]ethan-1-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential as an anti-inflammatory and anticancer agent.
Industry: Utilized in the development of advanced materials, such as polymers and dyes .
Mechanism of Action
The mechanism of action of 2-[5-amino-4-(pyrazin-2-yl)-1H-pyrazol-1-yl]ethan-1-ol involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pyrazine and pyrazole rings facilitate this interaction through hydrogen bonding and π-π stacking interactions with the enzyme’s active site residues .
Comparison with Similar Compounds
Similar Compounds
- 2-amino-1-(pyrazin-2-yl)ethan-1-one
- 2-amino-2-(pyrazin-2-yl)ethan-1-ol
- 2-(5-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethanamine
Uniqueness
2-[5-amino-4-(pyrazin-2-yl)-1H-pyrazol-1-yl]ethan-1-ol is unique due to the presence of both amino and hydroxyl groups, which enhance its reactivity and versatility in synthetic applications. Additionally, the combination of pyrazine and pyrazole rings provides a unique scaffold that can interact with a variety of biological targets, making it a valuable compound in drug discovery .
Properties
CAS No. |
2137590-55-5 |
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Molecular Formula |
C9H11N5O |
Molecular Weight |
205.2 |
Purity |
95 |
Origin of Product |
United States |
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